2-(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)acetonitrile
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Overview
Description
2-(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)acetonitrile is a chemical compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This particular compound is characterized by the presence of a 3,4-dimethoxyphenyl group attached to the isoxazole ring, which is further connected to an acetonitrile group. Isoxazoles are known for their wide range of biological activities and are commonly found in many commercially available drugs .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, isoxazole derivatives are explored for their potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents . The unique structure of 2-(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)acetonitrile makes it a valuable scaffold for the development of new drugs with diverse therapeutic activities.
Safety and Hazards
The safety and hazards of (3,4-Dimethoxyphenyl)acetonitrile, a related compound, have been reported . It has been classified as Acute Tox. 4 Oral, indicating that it is harmful if swallowed . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, is recommended when handling this compound .
Mechanism of Action
Mode of Action
The mode of action of 2-(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)acetonitrile is currently unknown . The compound’s interaction with its targets and any resulting changes would depend on the specific biochemical properties of the compound and its targets.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . For example, the compound is insoluble in water but soluble in methanol . This could affect how the compound is administered and how it is distributed in the body. Additionally, the compound should be stored in a cool place and kept away from oxidizing agents .
Preparation Methods
The synthesis of 2-(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)acetonitrile can be achieved through various synthetic routes. One common method involves the (3 + 2) cycloaddition reaction of hydroximinoyl halides with dipolarophiles under mild basic conditions, such as using sodium bicarbonate at ambient temperature . Another approach is the catalyst-free and microwave-assisted one-pot method, which involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine . These methods offer efficient and eco-friendly alternatives for the synthesis of isoxazole derivatives.
Chemical Reactions Analysis
2-(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)acetonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Comparison with Similar Compounds
2-(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)acetonitrile can be compared with other similar compounds, such as 2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles These compounds share the isoxazole core structure but differ in their substituents, which can significantly impact their biological activities and applications
Properties
IUPAC Name |
2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-16-11-4-3-9(7-13(11)17-2)12-8-10(5-6-14)15-18-12/h3-4,7-8H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJYRZMAXTZVJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)CC#N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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